- Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme I (IRE-I alpha) for the treatment of cancer diseases and their preparation, World Intellectual Property Organization, , ,
Cas no 939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
El compuesto 2,6-difluoro-4-(tetrametil-1,3,2-dioxaborolan-2-il)anilina es un importante intermedio boroorgánico utilizado en síntesis química, especialmente en reacciones de acoplamiento cruzado catalizadas por paladio, como las reacciones de Suzuki-Miyaura. Su estructura combina un grupo anilina con un éster de borónico protegido (dioxaborolano), lo que le confiere estabilidad y reactividad controlada. La presencia de los átomos de flúor en posiciones orto mejora su selectividad en reacciones de sustitución aromática. Este derivado es particularmente útil en la preparación de compuestos farmacéuticos y materiales avanzados, gracias a su pureza elevada y buena solubilidad en solventes orgánicos comunes. Su manipulación requiere condiciones inertes para preservar el grupo borónico.
939968-08-8 structure
Product Name:2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Número CAS:939968-08-8
MF:C12H16BF2NO2
Megavatios:255.06875038147
MDL:MFCD16996398
CID:2102110
PubChem ID:59231931
Update Time:2025-11-02
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Propiedades químicas y físicas
Nombre e identificación
-
- 2,6-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine (ACI)
- 2,6-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- JGOZEXIYNJERIP-UHFFFAOYSA-N
- SCHEMBL59540
- SY029069
- DB-392137
- 4-Amino-2,6-difluorophenylboronic acid pinacol ester
- AKOS027255880
- W11438
- 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-aniline
- AS-54949
- MB20669
- CS-0038465
- 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- (4-Amino-3,5-difluorophenyl)boronic acid pinacol ester
- 1-Amino-2,6-difluorobenzene-4-boronic Acid Pinacol Ester
- 939968-08-8
- 4-AMINO-3,5-DIFLUOROPHENYLBORONIC ACID PINACOL ESTER
- 4-Amino-2,6-difluorophenylbronic acid, pinacol ester
- MFCD16996398
- 2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
-
- MDL: MFCD16996398
- Renchi: 1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
- Clave inchi: JGOZEXIYNJERIP-UHFFFAOYSA-N
- Sonrisas: FC1C(N)=C(F)C=C(B2OC(C)(C)C(C)(C)O2)C=1
Atributos calculados
- Calidad precisa: 255.1242152g/mol
- Masa isotópica única: 255.1242152g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 299
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 44.5Ų
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219211-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100mg |
$120 | 2022-08-31 | |
| Chemenu | CM219211-250mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250mg |
$210 | 2022-08-31 | |
| Chemenu | CM219211-1g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 1g |
$414 | 2022-08-31 | |
| Chemenu | CM219211-5g |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 5g |
$1228 | 2022-08-31 | |
| TRC | B432400-10mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432400-50mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B432400-100mg |
2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 100mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB462385-1 g |
(4-Amino-3,5-difluorophenyl)boronic acid pinacol ester; . |
939968-08-8 | 1g |
€503.00 | 2023-04-21 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-100MG |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 100MG |
¥ 594.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS1403134-250MG |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
939968-08-8 | 95% | 250MG |
¥ 976.00 | 2023-04-12 |
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 90 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3 h, 110 °C
Referencia
- Cdk4/6 inhibitor, preparation method and application thereof, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; overnight, rt → 90 °C
Referencia
- Molecules having certain pesticidal utilities, and intermediates, compositions, and processes related thereto, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 100 °C
Referencia
- Preparation of pyrimidine compounds, compositions, and medicinal applications thereof, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1.5 h, 80 °C
Referencia
- Preparation of heteroaryl compounds for treating Huntington's disease, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Referencia
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
Referencia
- Compound having AXL inhibitory activity, preparation method and use, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Referencia
- Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1), Journal of Medicinal Chemistry, 2014, 57(8), 3570-3587
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 90 min, 80 °C
Referencia
- Preparation of imidazopyridazine derivatives for use as CDPK1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Referencia
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C
Referencia
- Preparation of 2-pyridone antimicrobial compositions, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 4 h, 80 °C
Referencia
- Preparation of biaryl compounds as GPR120 agonists, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ; 90 min, 80 °C; 80 °C → rt
Referencia
- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 1 h, 80 °C
Referencia
- Azaindzoles as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 12 h, 90 °C
Referencia
- Compound having AXL inhibitory activity, preparation method and use, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 90 °C
Referencia
- Preparation of deuterated biphenylcarbamoylcyclopentene carboxylic acid derivatives and analogs for use as DHODH inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 100 °C
Referencia
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Carboxamide derivatives as DHODH inhibitors and their preparation, World Intellectual Property Organization, , ,
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Raw materials
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Preparation Products
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Número de pedido:A922405
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 14:32
Precio ($):341.0
Correo electrónico:sales@amadischem.com
2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Literatura relevante
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
939968-08-8 (2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) Productos relacionados
- 1231892-38-8(3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1269233-00-2(2,5-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 939807-75-7(4-Amino-2,5-Difluorobenzeneboronic Acid Pinacol Ester)
- 1003575-43-6(3-Amino-4-fluorophenylboronic Acid Pinacol Ester)
- 936618-92-7(3-Fluorophenylboronic acid pinacol ester)
- 819058-34-9(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 1428329-75-2(2-Fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- 863578-24-9(2-Amino-5-Fluorophenyl Boronic Acid Pinacol Ester)
- 863868-36-4(2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1454690-50-6(2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:939968-08-8)2,6-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Pureza:99%
Cantidad:5g
Precio ($):341.0